Product packaging for 2-Chloro-5-fluoro-3-methylbenzoic acid(Cat. No.:CAS No. 1427416-28-1)

2-Chloro-5-fluoro-3-methylbenzoic acid

Cat. No.: B2379617
CAS No.: 1427416-28-1
M. Wt: 188.58
InChI Key: AILHHXAQZADVIH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, acidity, and lipophilicity. These properties can be fine-tuned by the type, number, and position of the halogen substituents.

The chlorine and fluorine atoms in 2-Chloro-5-fluoro-3-methylbenzoic acid exert strong electron-withdrawing inductive effects, which increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This enhanced acidity can be advantageous in various chemical reactions. Furthermore, the specific substitution pattern on the benzene (B151609) ring directs further chemical transformations, allowing for the regioselective synthesis of more complex molecules. The interplay of the chloro, fluoro, and methyl groups creates a unique chemical entity with a reactivity profile that can be strategically exploited in multi-step synthetic sequences.

Significance in Pharmaceutical and Agrochemical Intermediate Chemistry

In the agrochemical sector, halogenated aromatic compounds are integral to the design of modern herbicides and pesticides. nbinno.comgoogle.com The specific structural motifs present in this compound can be elaborated to create active ingredients that exhibit desired biological activity and environmental persistence. The precise arrangement of substituents on the aromatic ring is often crucial for the efficacy and selectivity of these agrochemicals.

Current Research Frontiers and Unexplored Domains

While this compound has established its role as a valuable synthetic intermediate, its full potential is yet to be realized. Current research frontiers are focused on the development of more efficient and sustainable synthetic routes to this and other polyhalogenated benzoic acids. Advances in catalytic C-H activation and late-stage functionalization techniques could provide novel pathways to access this and related structures with greater atomic economy. nih.gov

Unexplored domains for this compound include its potential application in materials science, where halogenated aromatic compounds can be used to create polymers with specific thermal and electronic properties. Furthermore, a deeper investigation into the biological activity of derivatives of this compound could lead to the discovery of new lead compounds in drug discovery and agrochemical research. The systematic exploration of its reaction chemistry and the synthesis of novel derivatives remain fertile ground for future scientific inquiry.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆ClFO₂
Molecular Weight188.58 g/mol cymitquimica.com
AppearanceWhite to off-white crystalline powder
Purity≥97%

Detailed Research Findings

Research AreaFindingReference
Pharmaceutical IntermediateA related isomer, 2-chloro-6-fluoro-3-methylbenzoic acid, is a key intermediate for stearoyl-CoA desaturase 1 (SCD1) inhibitors. guidechem.com
Agrochemical IntermediateHalogenated benzoic acids are crucial for synthesizing modern herbicides and pesticides. nbinno.comgoogle.com
Synthetic ChemistryThe presence of halogens enhances the reactivity and acidity of the carboxylic acid group.
Future ResearchPotential for new synthetic methodologies like late-stage functionalization to create novel derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B2379617 2-Chloro-5-fluoro-3-methylbenzoic acid CAS No. 1427416-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILHHXAQZADVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

De Novo Synthetic Routes and Pathway Analysis

De novo synthesis offers flexibility in introducing the desired substituents at specific positions on the benzene (B151609) ring. This often involves a multi-step approach where the regiochemistry of each step is carefully controlled.

A key step in the synthesis of 2-Chloro-5-fluoro-3-methylbenzoic acid is the regioselective introduction of a chlorine atom onto a substituted benzene ring. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. pressbooks.publibretexts.org In a precursor such as 5-fluoro-3-methylbenzoic acid, the existing substituents—a fluorine atom, a methyl group, and a carboxylic acid group—will influence the position of chlorination.

The methyl group (-CH₃) is an activating group and an ortho-, para-director. pressbooks.pub The fluorine atom, a halogen, is a weakly deactivating group but is also an ortho-, para-director. pressbooks.pub The carboxylic acid group (-COOH) is a deactivating group and a meta-director. libretexts.org The combined influence of these groups dictates the most likely position for electrophilic aromatic substitution, such as chlorination.

Considering the directing effects:

The methyl group at position 3 directs to positions 2, 4, and 6.

The fluorine atom at position 5 directs to positions 2, 4, and 6.

The carboxylic acid group at position 1 directs to position 5.

The ortho-directing influence of both the methyl and fluoro groups to position 2 makes it a highly activated site for chlorination.

SubstituentPositionActivating/DeactivatingDirecting Effect
-COOH1DeactivatingMeta (to positions 3, 5)
-CH₃3ActivatingOrtho, Para (to positions 2, 4, 6)
-F5Weakly DeactivatingOrtho, Para (to positions 2, 4, 6)

This table summarizes the directing effects of the substituents on a benzoic acid ring.

The formation of the this compound core can also be achieved through methylation and carboxylation reactions. A plausible starting material for such a route could be a dichlorofluorobenzene derivative. For instance, Friedel-Crafts alkylation of a suitable chlorofluorobenzene with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the methyl group. nih.govsigmaaldrich.com

Following methylation, a carboxyl group can be introduced. One common method is the Friedel-Crafts acylation, where an acyl group is introduced, which can then be oxidized to a carboxylic acid. sigmaaldrich.com Alternatively, a formylation reaction followed by oxidation can yield the benzoic acid. Another approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a halogenated precursor. google.com

A versatile and widely used multi-step synthesis for introducing a variety of substituents onto an aromatic ring involves the sequence of nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent substitution of the diazonium group. google.comnih.gov

A potential synthetic pathway for this compound could start from a readily available precursor like 3-fluoro-5-nitrotoluene. The synthesis would proceed as follows:

Nitration: A suitable toluene (B28343) derivative can be nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group (-NH₂), typically using reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization: The resulting aniline (B41778) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The diazonium salt can then be converted to a chloro group using copper(I) chloride (CuCl) in what is known as the Sandmeyer reaction. nih.govnih.gov

This sequence allows for the introduction of the chloro group at a specific position, controlled by the initial placement of the amino group. For instance, starting with 2-amino-5-fluoro-3-methylbenzoic acid, a diazotization followed by a Sandmeyer reaction with CuCl would yield the target compound. chemicalbook.comsigmaaldrich.com

StepReactionReagentsIntermediate/Product
1NitrationHNO₃/H₂SO₄Nitro-substituted aromatic
2ReductionSnCl₂/HCl or H₂/Pd-CAmino-substituted aromatic
3DiazotizationNaNO₂/HClDiazonium salt
4Sandmeyer ReactionCuClChloro-substituted aromatic

This table outlines a typical multi-step synthesis involving a Sandmeyer reaction.

Precursor-Based Synthesis and Functional Group Interconversions

This approach starts with a molecule that already has the desired carbon skeleton and substitution pattern, and then modifies one or more functional groups to arrive at the final product.

If 2-chloro-5-fluoro-3-methylbenzaldehyde (B1435636) is available, it can be readily oxidized to the corresponding carboxylic acid. google.com A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The synthesis of the precursor aldehyde can be achieved through methods like the Vilsmeier-Haack reaction on a suitable aromatic substrate. google.com

Another common precursor-based approach is the hydrolysis of an ester derivative, such as methyl 2-chloro-5-fluoro-3-methylbenzoate. researchgate.net This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred and is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Ortho-Lithiation and Subsequent Carboxylation Techniques

Directed ortho-lithiation stands out as a powerful and regioselective strategy for the synthesis of substituted aromatic compounds. This technique is particularly effective for introducing substituents at a specific position on an aromatic ring, guided by a directing metalating group (DMG).

In the synthesis of this compound, the process would theoretically start with a precursor like 1-chloro-4-fluoro-2-methylbenzene. The chlorine and fluorine atoms can act as moderate directing groups, while the methyl group is a weak directing group. The lithiation is typically carried out using a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to prevent side reactions. The lithium base coordinates with the directing group, facilitating the deprotonation of the adjacent ortho-position.

Once the ortho-lithiated species is formed, it is then quenched with an electrophile, in this case, carbon dioxide (in the form of dry ice), to introduce a carboxylic acid group. This carboxylation step yields the desired this compound. The reaction's success hinges on the careful control of temperature and the choice of solvent, often tetrahydrofuran (B95107) (THF), which is effective in stabilizing the organolithium intermediate.

A similar methodology has been described for the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, where p-chloro benzo trifluoride is treated with tert-butyl lithium at very low temperatures (-80 °C to -70 °C) to form the lithium salt, which is then reacted with dry ice. google.com This process highlights the utility of ortho-lithiation for synthesizing structurally analogous compounds.

Table 1: Key Parameters in Ortho-Lithiation/Carboxylation

ParameterTypical ConditionsRationale
Starting Material Substituted HalotolueneProvides the basic scaffold for the final product.
Directing Group Halogen, Amide, CarbamateDirects the lithiation to the ortho position.
Lithium Base n-BuLi, s-BuLi, LDAStrong bases required for deprotonation of the aromatic ring.
Solvent THF, Diethyl etherAprotic solvents that stabilize the organolithium intermediate.
Temperature -78 °C to -40 °CLow temperatures are crucial to prevent side reactions and degradation.
Electrophile Carbon Dioxide (Dry Ice)Source of the carboxyl group.

Exploration of Enantioselective Synthesis Strategies for Chiral Analogs

While this compound itself is not chiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogs, which may have important applications in pharmacology. Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral molecule, which is often the biologically active form.

One common approach for creating chiral centers is through asymmetric catalysis. For instance, a prochiral substrate could be functionalized using a chiral catalyst to induce stereoselectivity. While direct asymmetric synthesis of a chiral analog of this compound is not widely reported, related strategies for other chiral molecules can be considered.

For example, the enantioselective synthesis of chiral fluorinated dihydroquinazolones and benzooxazinones has been achieved through asymmetric fluorocyclization reactions. escholarship.org This involves the use of chiral phase-transfer catalysts to control the stereochemical outcome of the fluorination and subsequent cyclization. escholarship.org Such a strategy could potentially be adapted to create chiral derivatives of the target molecule.

Another relevant strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This method has been used in the synthesis of chiral bicyclo[1.1.1]pentane (BCP) analogs of bioactive molecules. nih.gov

Table 2: Potential Enantioselective Strategies

StrategyDescriptionPotential Application
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other.Could be used in reactions involving the introduction of a chiral center to the benzoic acid scaffold.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.An auxiliary could be attached to the carboxylic acid group to guide subsequent stereoselective transformations.
Kinetic Resolution A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.If a racemic chiral analog is synthesized, kinetic resolution could be used to isolate the desired enantiomer.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. These principles focus on aspects such as waste reduction, the use of less hazardous substances, and energy efficiency.

In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be considered. One area of focus is the use of more environmentally friendly solvents or even solvent-free conditions. For instance, a study on the synthesis of substituted benzoic acids employed a solvent-free method using TBHP/oxone and FeCl3 as a catalyst for the oxidation of benzyl (B1604629) alcohols. researchgate.net

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic processes is central to improving atom economy. For example, the use of a selenium-containing catalyst for the oxidation of aldehydes to carboxylic acids in water represents a green protocol that allows for catalyst and solvent recycling. mdpi.com

Furthermore, replacing hazardous reagents with safer alternatives is a core principle of green chemistry. Traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants like potassium permanganate or chromium trioxide, which are toxic and generate significant waste. Catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the oxidant are much greener alternatives. google.com

Table 3: Green Chemistry Approaches in Benzoic Acid Synthesis

Green Chemistry PrincipleApplication in SynthesisExample
Prevention Designing syntheses to minimize waste.Catalytic oxidation instead of stoichiometric oxidation. google.com
Atom Economy Maximizing the incorporation of starting materials into the final product.Addition reactions that incorporate all atoms of the reactants.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.Replacing hazardous solvents like benzene with safer alternatives like ethanol (B145695) or water.
Designing Safer Chemicals Designing chemical products to be effective while having minimal toxicity.This is more relevant to the final product's application rather than its synthesis.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or using safer alternatives.Solvent-free reactions or the use of water as a solvent. researchgate.netmdpi.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. wjpmr.com
Use of Renewable Feedstocks Using raw materials that are renewable rather than depleting.While not directly applicable to this specific synthesis, it's a broader goal in chemical manufacturing.
Reduce Derivatives Minimizing or avoiding the use of protecting groups.Can lead to shorter, more efficient syntheses.
Catalysis Using catalytic reagents in small amounts rather than stoichiometric reagents.Selenium-catalyzed oxidation of aldehydes. mdpi.com
Design for Degradation Designing chemical products that break down into innocuous products after their use.Relevant to the lifecycle of the final product.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.In-process analytical techniques like HPLC or GC.
Inherently Safer Chemistry for Accident Prevention Choosing substances and reaction conditions to minimize the potential for accidents.Avoiding highly reactive or explosive intermediates.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Impact of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Chloro-5-fluoro-3-methylbenzoic acid is significantly influenced by the electronic and steric properties of the chloro, fluoro, and methyl substituents. These groups modify the electron density of the aromatic system and can sterically hinder the approach of reagents.

The electronic influence of a substituent on an aromatic ring is a combination of its inductive and resonance effects. The inductive effect is the transmission of charge through sigma (σ) bonds, while the resonance effect involves the delocalization of pi (π) electrons. chemistrysteps.comlibretexts.org

Methyl Substituent: Alkyl groups, such as methyl, are electron-donating. They push electron density into the aromatic ring through a positive inductive effect (+I) and hyperconjugation, which is the delocalization of sigma-bond electrons. libretexts.orglibretexts.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

In this compound, the two deactivating halogen groups and the activating methyl group are in competition. The net effect is a moderately deactivated aromatic ring compared to benzene itself, as the combined electron-withdrawing power of the two halogens generally outweighs the donating effect of the single methyl group.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
-Cl Electron-withdrawing (-I)Electron-donating (+R)Deactivating
-F Strong electron-withdrawing (-I)Weak electron-donating (+R)Deactivating
-CH₃ Electron-donating (+I)Electron-donating (Hyperconjugation)Activating
-COOH Electron-withdrawing (-I)Electron-withdrawing (-R)Deactivating

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. In this compound, the substituent at the 2-position (ortho to the carboxylic acid) is particularly significant.

The presence of the chlorine atom at the ortho position creates substantial steric strain with the adjacent carboxylic acid group. stackexchange.com This steric repulsion can force the -COOH group to twist out of the plane of the benzene ring. stackexchange.comnih.gov This conformational change, known as steric inhibition of resonance, disrupts the π-orbital overlap between the carboxylic acid's carbonyl group and the aromatic ring. stackexchange.comnih.gov While this can influence the electronic properties and reactivity of the carboxylic acid, it also sterically shields one side of the functional group. Studies on other 2,6-disubstituted benzoic acids have shown that such steric crowding can significantly hinder the ability of the carboxylic acid group to interact with enzymes or transporters. nih.gov The methyl group at the 3-position further contributes to the crowded environment around the carboxylic acid function.

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid is a key functional group that governs much of the compound's chemical behavior, including its acidity and its ability to be converted into derivatives.

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate (B1203000) anion, which is formed upon deprotonation. pearson.com Substituents on the aromatic ring play a crucial role in stabilizing or destabilizing this anion.

Electron-withdrawing groups (EWGs) , such as chlorine and fluorine, increase acidity (lower pKa) by delocalizing the negative charge on the carboxylate anion through their inductive effects, thereby stabilizing it. libretexts.orgpsu.edu

Electron-donating groups (EDGs) , like the methyl group, decrease acidity (raise pKa) by intensifying the negative charge on the carboxylate, making it less stable. libretexts.org

For this compound, the two electron-withdrawing halogens are expected to significantly increase its acidity relative to benzoic acid. Although the methyl group has an opposing, acid-weakening effect, the cumulative influence of the two halogens is generally dominant.

Furthermore, the chlorine atom at the ortho position introduces a phenomenon known as the "ortho effect." Ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the substituent's electronic nature. stackexchange.compearson.com This is attributed to a combination of factors, including steric hindrance that forces the carboxylate group into a conformation that enhances its stabilization, and potential intramolecular hydrogen bonding. stackexchange.comresearchgate.net

CompoundpKaEffect of Substituents
Benzoic Acid4.20Reference
3-Methylbenzoic Acid4.27EDG (-CH₃) decreases acidity. researchgate.net
3-Chlorobenzoic Acid3.83EWG (-Cl) increases acidity. researchgate.net
3-Fluorobenzoic Acid3.87EWG (-F) increases acidity. researchgate.net
2-Chlorobenzoic Acid2.94Ortho effect significantly increases acidity.
This compound Est. < 3.5 Expected to be a relatively strong acid due to the combined -I effects of two halogens and the ortho effect of the chlorine, partially offset by the +I effect of the methyl group.

The carboxylic acid group of this compound can undergo various derivatization reactions. The most common among these are esterification and amidation.

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The steric hindrance caused by the ortho-chloro and meta-methyl groups may slow the rate of reaction compared to an unhindered benzoic acid, potentially requiring longer reaction times or more forcing conditions.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient and requires very high temperatures. A more common laboratory method involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride, SOCl₂, or oxalyl chloride) or an activated ester. This activated intermediate is then reacted with an amine to form the corresponding amide. The steric bulk around the carbonyl carbon could again influence the rate of these transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Substitution reactions on the aromatic ring itself are governed by the directing effects of the existing substituents.

SubstituentPositionDirecting Effect
-COOH C1Meta-directing (to C3, C5)
-Cl C2Ortho, Para-directing (to C3, C4, C6)
-CH₃ C3Ortho, Para-directing (to C2, C4, C6)
-F C5Ortho, Para-directing (to C2, C4, C6)

Considering the combined effects:

Position 4: Is para to the -CH₃ group (activating) and ortho to the -F group (deactivating). It is a favorable position.

Position 6: Is ortho to the -CH₃ group (activating), ortho to the -Cl group (deactivating), and para to the -F group (deactivating). This position is sterically hindered by the adjacent -COOH and -F groups.

Therefore, electrophilic substitution is most likely to occur at the C4 position , which is electronically activated by the methyl group and is the most sterically accessible of the activated positions.

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. libretexts.org This reaction is uncommon for simple benzene derivatives and requires two main features: (1) a good leaving group (halogens are suitable) and (2) strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

This compound possesses two potential leaving groups, -Cl and -F. The ring is substituted with other electron-withdrawing groups (-COOH, and the other halogen).

Leaving Group -Cl (at C2): The para position is occupied by the electron-withdrawing -F group. The ortho position is occupied by the electron-withdrawing -COOH group. This arrangement favors NAS.

Leaving Group -F (at C5): The ortho position is occupied by the electron-withdrawing -Cl group. The para position is occupied by the electron-withdrawing -COOH group. This arrangement also favors NAS.

Between chlorine and fluorine, fluoride (B91410) is generally a better leaving group in activated NAS reactions. Therefore, nucleophilic aromatic substitution, while likely requiring forcing conditions, could potentially occur with the displacement of either the chlorine or fluorine atom.

Reductive and Oxidative Degradation Pathways

Reductive Degradation Pathways

Under anaerobic conditions, the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. eurochlor.org This process involves the removal of a halogen substituent and its replacement with a hydrogen atom, with the halogenated compound often serving as an electron acceptor. nih.gov For this compound, two initial reductive dehalogenation steps are conceivable, leading to the formation of monohalogenated intermediates.

One potential pathway involves the initial removal of the chlorine atom to yield 5-fluoro-3-methylbenzoic acid. A second possible initial step is the removal of the fluorine atom, which would result in 2-chloro-3-methylbenzoic acid. The relative likelihood of these initial steps depends on various factors, including the redox potential and the specific microbial consortia present. Generally, aryl bromides and chlorides are more readily reduced than fluorides. organic-chemistry.org Following the initial dehalogenation, a subsequent reductive step would remove the remaining halogen, ultimately leading to 3-methylbenzoic acid. This intermediate can then be further metabolized.

A proposed sequential reductive dehalogenation pathway is outlined below:

Table 1: Hypothesized Reductive Degradation Pathway of this compound

StepStarting CompoundReactionProduct
1aThis compoundReductive dechlorination5-Fluoro-3-methylbenzoic acid
1bThis compoundReductive defluorination2-Chloro-3-methylbenzoic acid
2a5-Fluoro-3-methylbenzoic acidReductive defluorination3-Methylbenzoic acid
2b2-Chloro-3-methylbenzoic acidReductive dechlorination3-Methylbenzoic acid

Oxidative Degradation Pathways

In aerobic environments, microbial degradation of aromatic compounds typically proceeds through oxidative pathways, often initiated by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a catechol or a substituted catechol intermediate. For this compound, the initial dioxygenation could lead to the formation of a dihydroxy-cyclohexadiene derivative, which is then aromatized to a substituted catechol.

The position of hydroxylation can vary, leading to different catechol intermediates. These catechols are then subject to ring cleavage, which can occur via ortho (intradiol) or meta (extradiol) fission pathways, catalyzed by other dioxygenases. nih.gov Ring cleavage results in the formation of aliphatic intermediates that can then enter central metabolic pathways. The presence of fluorine can increase the stability of the aromatic ring, potentially making it more resistant to oxidative degradation. numberanalytics.com

A plausible oxidative degradation pathway is presented below:

Table 2: Hypothesized Oxidative Degradation Pathway of this compound

StepStarting CompoundReactionIntermediate/Product
1This compoundDioxygenation and DehydrogenationSubstituted chlorofluorocatechol
2Substituted chlorofluorocatecholRing Cleavage (ortho or meta)Aliphatic intermediates
3Aliphatic intermediatesFurther metabolismCentral metabolic pathway intermediates

It is important to note that the actual degradation pathways can be complex and may involve a combination of reductive and oxidative steps, particularly in environments with fluctuating redox conditions. The specific microbial species present and the environmental conditions will ultimately determine the fate of this compound.

Derivatization and Structural Diversity of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid Analogs

Synthesis of Positional Isomers and Related Halogenated Benzoic Acids

The synthesis of chlorinated and fluorinated benzoic acid analogs often involves multi-step processes starting from commercially available precursors. For instance, the preparation of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for certain insecticides, can be achieved by the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com A common method employs N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. chemicalbook.com An alternative approach uses cyanuric chloride as the chlorinating agent. patsnap.com

Another related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile. This process highlights the use of a nitrile group as a precursor to the carboxylic acid functionality.

The table below summarizes synthetic approaches for various chlorinated and fluorinated analogs.

Target CompoundStarting MaterialKey Reagents/ConditionsReference
2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidN-Chlorosuccinimide (NCS), DMF, reflux chemicalbook.com
2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidCyanuric chloride patsnap.com
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid2-Chloro-5-(trifluoromethyl)benzonitrileLiterature method (Welch et al., 1969) researchgate.net

The introduction of bromine or iodine atoms onto the benzoic acid scaffold is achieved through various synthetic strategies, often involving electrophilic aromatic substitution or Sandmeyer-type reactions.

The synthesis of 5-bromo-2-chlorobenzoic acid can be accomplished by the direct bromination of 2-chlorobenzoic acid. One method utilizes N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium, often with a catalyst like sodium sulfide (B99878) to control regioselectivity. chemicalbook.comgoogle.com Another route involves protecting the carboxylic acid group, followed by bromination and subsequent deprotection/hydrolysis. patsnap.com A different approach starts from 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization followed by a chlorination and hydrolysis sequence. epo.org

For iodinated analogs, such as 2-bromo-5-iodobenzoic acid, a common precursor is an amino-substituted benzoic acid. For example, 5-amino-2-bromobenzoic acid can be converted to the target compound through a diazotization reaction followed by treatment with an iodide source like sodium iodide or potassium iodide. google.comchemicalbook.com Similarly, 5-bromo-2-iodobenzoic acid can be synthesized from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction, where the amino group is replaced by iodine after diazotization. chemicalbook.comnbinno.com

The following table outlines the synthesis of representative brominated and iodinated analogs.

Target CompoundStarting MaterialKey Reagents/ConditionsReference
5-Bromo-2-chlorobenzoic acid2-Chlorobenzoic acidN-Bromosuccinimide (NBS), H₂SO₄, Sodium sulfide chemicalbook.comgoogle.com
5-Bromo-2-chlorobenzoic acid2-ChlorobenzonitrileBromination reagent, then hydrolysis with NaOH wipo.int
2-Bromo-5-iodobenzoic acid5-Amino-2-bromobenzoic acidNaNO₂, HCl, NaI google.com
5-Bromo-2-iodobenzoic acid2-Amino-5-bromobenzoic acidNaNO₂, HCl, KI, H₂SO₄ chemicalbook.com

Introduction of Amine Functionalities and Substituted Amides

The carboxylic acid group of 2-chloro-5-fluoro-3-methylbenzoic acid is a prime site for modification, particularly for the formation of amides. This transformation is one of the most common reactions in medicinal chemistry. researchgate.net The synthesis of amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.net

Common coupling reagents used for this purpose include carbodiimides (like DCC and EDC), phosphonium (B103445) salts, and uronium salts (like HATU). nih.govgrowingscience.com An alternative method involves the in-situ generation of reactive acylating intermediates. For example, titanium tetrachloride (TiCl₄) can mediate the one-pot condensation of carboxylic acids and amines. nih.gov Another approach generates phosphonium salts in situ from reagents like N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. nih.gov The presence of electron-withdrawing groups, such as chlorine, on the benzoic acid ring can lead to higher yields in these coupling reactions. nih.gov

Introducing an amine group onto the aromatic ring itself, as seen in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, is another key derivatization. patsnap.comchemicalbook.com This is typically achieved through electrophilic chlorination of an existing aminobenzoic acid precursor. chemicalbook.com This amino group can then be further functionalized or used as a handle for subsequent reactions.

Formation of Heterocyclic Scaffolds Incorporating the Benzoic Acid Moiety

Incorporating the substituted benzoic acid structure into a heterocyclic system is a powerful strategy for generating novel chemical entities with diverse properties.

Transforming the benzene (B151609) ring into a pyridine (B92270) ring or coupling the benzoic acid with a pyridine moiety introduces a basic nitrogen atom, which can significantly alter the molecule's physicochemical properties. The synthesis of nicotinic acid (pyridine-3-carboxylic acid) derivatives related to the title compound can be achieved through various routes. For example, 2-chloro-5-fluoro-nicotinic acid esters can be prepared from 2,6-dichloro-5-fluoro-nicotinates via selective catalytic hydrogenation to remove the chlorine atom at the 6-position, followed by hydrolysis to yield the free acid. google.compatsnap.com

General synthetic strategies for substituted pyridines often involve condensation and cyclization reactions. ijpsonline.com For instance, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by copper(I) and a secondary amine, provides a modular synthesis of various pyridines. organic-chemistry.org While not directly starting from a benzoic acid, these methods illustrate the chemical principles that could be adapted to construct pyridine rings with substitution patterns analogous to this compound. The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid via esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis is another relevant example of derivatization. researchgate.netatlantis-press.com

The carboxylic acid functionality is an excellent starting point for the synthesis of various five-membered heterocycles like pyrazoles and oxadiazoles, as well as fused systems like benzotriazinones.

Pyrazole (B372694) derivatives can be synthesized in a one-pot reaction from arenes and carboxylic acids. This involves the formation of ketone and β-diketone intermediates, followed by heterocyclization with hydrazine (B178648). rsc.org Another approach involves converting the carboxylic acid to an ester, which then reacts with a nitrile (e.g., acetonitrile) to form an oxonitrile intermediate. This intermediate undergoes cyclization with hydrazine hydrate (B1144303) to yield the pyrazole ring. orientjchem.org

1,2,4-Oxadiazole rings are often used as bioisosteres for ester and amide groups. rjptonline.org A common synthesis involves the reaction of a carboxylic acid with an amidoxime (B1450833), often facilitated by a coupling reagent that activates the carboxyl group. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts with an amidoxime followed by a cyclization step to form the oxadiazole ring. mdpi.com

Benzotriazinone scaffolds are typically synthesized from anthranilic acid derivatives. A standard method involves the diazotization of 2-aminobenzamide (B116534) or methyl anthranilate with sodium nitrite (B80452) in an acidic solution, which then cyclizes to form the benzotriazin-4(3H)-one core. nih.govnih.govacs.org This heterocyclic system can be further functionalized at the N3 position by reacting with various electrophiles. nih.govacs.org

The table below provides an overview of synthetic strategies for these heterocyclic systems.

HeterocycleGeneral PrecursorsKey Synthetic StepsReference
PyrazoleCarboxylic acid, AreneFormation of β-diketone, cyclization with hydrazine rsc.org
1,2,4-OxadiazoleCarboxylic acid, AmidoximeCarboxylic acid activation, condensation, cyclization nih.gov
BenzotriazinoneMethyl anthranilate, Amino acid esterDiazotization, addition of amino ester, cyclization nih.govacs.org

Benzoxazepinone and Pyrimidinone Formation

The formation of benzoxazepinone and pyrimidinone ring systems from precursors derived from this compound involves strategic cyclization reactions. While direct conversion methodologies are not extensively documented, analogous synthetic routes provide a foundational understanding of these transformations.

Benzoxazepinone Synthesis: The synthesis of 1,4-benzoxazepin-5-ones can be achieved through the cyclization of 2-aminobenzamide precursors. A plausible synthetic route would involve the initial conversion of this compound to its corresponding anthranilic acid derivative, followed by amidation and subsequent cyclization. A new series of 1,4-benzoxazepine (B8686809) derivatives has been designed and synthesized, with many compounds exhibiting nanomolar affinity for the 5-HT1A receptor. nih.gov For instance, the compound 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one demonstrated significant neuroprotective activity in preclinical models. nih.gov

Pyrimidinone Synthesis: The construction of a pyrimidinone ring, specifically the quinazolin-4-one core which is isomeric to a type of pyrimidinone, often starts from N-acylanthranilic acids. Therefore, this compound could be transformed into the corresponding N-acylanthranilic acid, which can then undergo cyclocondensation with a nitrogen source, such as formamide (B127407) or an amine, to yield the desired pyrimidinone derivative. The synthesis of 4(3H)-quinazolinones has been a subject of interest due to their antibacterial properties. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

The biological activity and physicochemical properties of derivatives of this compound are intricately linked to their molecular structure. SAR and SPR studies aim to elucidate these connections to guide the design of more potent and effective compounds.

Benzoxazepinone Derivatives: In the context of 1,4-benzoxazepine derivatives, SAR studies have revealed the importance of substituents on both the aromatic ring and the seven-membered ring for biological activity. For a series of 1,4-benzoxazepine analogs evaluated as 5-HT1A receptor agonists, the nature of the substituent at the 4-position of the benzoxazepine ring was found to be critical for receptor affinity and selectivity. nih.gov The presence of a chloro group at the 3-position, as seen in the potent neuroprotective agent Piclozotan, highlights the potential influence of halogen substitution on the benzoxazepine core. nih.gov

Pyrimidinone (Quinazolinone) Derivatives: For quinazolin-4-one derivatives, SAR studies have demonstrated that substitutions at various positions of the quinazolinone scaffold significantly impact their biological activity. nih.govnih.gov In a study of 4(3H)-quinazolinones as antibacterials, it was found that small electron-withdrawing groups such as nitro, fluoro, and chloro at the para-position of a phenyl ring attached to the quinazolinone core were favored for potent activity. nih.gov Conversely, a trifluoromethyl group at the same position was not active. nih.gov Electron-donating groups like methyl and ethyl were well-tolerated. nih.gov These findings suggest that the electronic properties of the substituents play a crucial role in the antibacterial efficacy of these compounds.

The following table summarizes the general SAR findings for related quinazolinone antibacterials:

Ring PositionSubstituent TypeEffect on Antibacterial ActivityReference
Ring 1 (para)Small electron-withdrawing (e.g., -NO2, -F, -Cl)Favorable nih.gov
Ring 1 (para)Trifluoromethyl (-CF3)Not active nih.gov
Ring 1 (para)Small electron-donating (e.g., -CH3, -C2H5)Tolerated nih.gov
Positions 2 and 3Various substitutionsCan modulate activity researchgate.net
Positions 6 and 8Halogen atomsCan improve activity nih.gov

These studies, while not directly on derivatives of this compound, provide valuable insights into how the specific chloro, fluoro, and methyl substitutions on the core phenyl ring of its benzoxazepinone and pyrimidinone analogs might influence their biological profiles. The interplay of these electronic and steric factors is key to designing future derivatives with enhanced therapeutic potential.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Vibrational Spectroscopy for Molecular Structure and Dynamics

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 2-Chloro-5-fluoro-3-methylbenzoic acid is expected to be dominated by vibrations associated with the carboxylic acid group, the substituted benzene (B151609) ring, and the methyl group. Theoretical calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, allow for the prediction of these vibrational frequencies.

Key expected FT-IR vibrational bands for this compound include:

O-H Stretching: A broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretching: A very strong and sharp absorption band, indicative of the carbonyl group of the carboxylic acid, is predicted to appear around 1700-1730 cm⁻¹. The exact position can be influenced by the electronic effects of the chloro, fluoro, and methyl substituents.

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would likely appear in the 2980-2870 cm⁻¹ range.

C=C Stretching: The aromatic ring's C=C stretching vibrations typically result in several bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

C-F and C-Cl Stretching: The C-F stretching vibration is anticipated to give a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibration is expected at a lower frequency, typically between 800-600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid Dimer) 3300-2500 Strong, Broad
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aliphatic C-H Stretch (Methyl) 2980-2870 Medium to Weak
C=O Stretch (Carboxylic Acid) 1730-1700 Very Strong
Aromatic C=C Stretch 1600-1450 Medium to Strong
C-O Stretch / O-H Bend 1440-1200 Medium to Strong
C-F Stretch 1250-1000 Strong
C-Cl Stretch 800-600 Medium to Strong

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both probe vibrational transitions, the selection rules differ. Raman spectroscopy is particularly sensitive to vibrations that involve a change in molecular polarizability.

For this compound, the FT-Raman spectrum is expected to clearly show:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically a strong and sharp band around 1000 cm⁻¹, is a characteristic feature in Raman spectra. Aromatic C=C stretching bands between 1600-1550 cm⁻¹ are also expected to be prominent.

C-Cl and C-F Vibrations: The C-Cl and C-F stretching vibrations are also Raman active and would provide confirmatory evidence for the presence of these halogens.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group is often a strong feature in Raman spectra.

Carbonyl Group: The C=O stretching vibration, while very strong in the IR, is typically weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Active Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (Methyl) 2980-2870 Strong
C=O Stretch (Carboxylic Acid) 1730-1700 Weak to Medium
Aromatic C=C Stretch 1600-1550 Strong
Aromatic Ring Breathing ~1000 Strong
C-Cl Stretch 800-600 Medium

The vibrational frequencies of this compound are intrinsically linked to its electronic properties. The substituents on the benzene ring—chlorine, fluorine, a methyl group, and a carboxylic acid group—each exert electronic effects (inductive and resonance) that alter the electron density distribution within the molecule. These changes in electron density affect bond strengths and, consequently, the frequencies at which these bonds vibrate.

For instance, the electronegative chlorine and fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can influence the C=O bond of the carboxylic acid group, potentially leading to a slight increase in its stretching frequency compared to unsubstituted benzoic acid. Conversely, the methyl group is weakly electron-donating (+I effect), which could slightly counteract this effect. The interplay of these electronic influences determines the precise positions of the vibrational bands. Computational studies on substituted benzoic acids have shown that a good correlation exists between calculated electronic parameters (like atomic charges and bond orders) and the observed vibrational frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shift of each proton is highly dependent on its local electronic environment.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Aromatic Protons (-ArH): There are two chemically non-equivalent aromatic protons on the ring. Their signals are expected in the aromatic region (7.0-8.5 ppm). The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups will cause these protons to be shifted downfield. Due to the fluorine atom, these signals may exhibit splitting (coupling) with the ¹⁹F nucleus, in addition to proton-proton coupling.

Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to appear as a singlet (as there are no adjacent protons to couple with) in the upfield region, likely around 2.3-2.6 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0-13.0 Broad Singlet
Ar-H 7.0-8.5 Doublet / Doublet of Doublets
Ar-CH₃ 2.3-2.6 Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded due to the attached oxygen atoms and is expected to appear significantly downfield, typically in the range of 165-175 ppm.

Aromatic Carbons (-ArC): The six aromatic carbons will have distinct chemical shifts in the range of 110-150 ppm. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-Cl and C-F) will be significantly affected. The C-F carbon signal will also exhibit a large coupling constant (¹JC-F), resulting in a splitting of the signal. The quaternary carbons (those bonded to the methyl, chloro, and carboxylic acid groups) will also have characteristic shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear furthest upfield, typically around 15-25 ppm.

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning each proton signal to its corresponding carbon atom and mapping out the connectivity within the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 165-175
Ar-C (Substituted and Unsubstituted) 110-150
Ar-CH₃ 15-25

Quantitative ¹H-NMR for Reaction Monitoring and Substrate Specificity Determination

Quantitative ¹H-Nuclear Magnetic Resonance (q¹H-NMR) spectroscopy is a powerful tool for real-time reaction monitoring and for assessing the substrate specificity of enzymes. nih.govoup.com This non-destructive technique allows for the precise measurement of the concentration of reactants, intermediates, and products directly in the reaction mixture.

In the context of the synthesis of this compound, q¹H-NMR can be employed to monitor the progress of the reaction, for instance, in the oxidation of a precursor like 2-chloro-5-fluoro-3-methylbenzaldehyde (B1435636). By integrating the signals of specific protons of the reactant and the product, the conversion and yield can be calculated at different time points without the need for sample isolation.

Furthermore, q¹H-NMR is instrumental in determining the substrate specificity of enzymes that may act on this compound or its derivatives. For example, in biocatalytic processes, the rate of transformation of this compound by an enzyme, such as a dioxygenase, can be quantified and compared to that of other substituted benzoic acids. nih.gov This provides valuable information on how the electronic and steric effects of the chloro, fluoro, and methyl substituents influence the enzyme's activity and regioselectivity. oup.com

Table 1: Hypothetical q¹H-NMR Data for Monitoring the Enzymatic Hydroxylation of this compound

Time (min)Substrate Concentration (mM)Product Concentration (mM)Conversion (%)
010.00.00
107.82.222
205.94.141
304.25.858
402.87.272
501.78.383
600.99.191

This table is a hypothetical representation of data that could be obtained from a q¹H-NMR experiment.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

The crystal structure would likely show the benzoic acid moiety forming centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids. researchgate.net The orientation of the chloro, fluoro, and methyl substituents relative to the benzene ring and the carboxylic acid group would be precisely determined. This information is critical for understanding intermolecular interactions, such as halogen bonding and π-π stacking, which influence the crystal packing and physical properties of the compound. psu.edursc.org

Computational studies on similar ortho-substituted benzoic acids suggest that the interplay between the carboxylic group and the ortho halogen substituents significantly affects the molecular conformation. nih.gov An X-ray structure of this compound would provide experimental validation for such theoretical predictions.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.3
c (Å)8.9
β (°)105.2
Volume (ų)790.4
Z4
Density (calculated) (g/cm³)1.58
R-factor (%)4.5

This table presents hypothetical crystallographic data based on typical values for similar organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound, HRMS would provide a high-precision measurement of its molecular weight, allowing for the unambiguous confirmation of its chemical formula, C₈H₆ClFO₂. cymitquimica.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and carbon monoxide (CO). docbrown.info

For halogenated aromatic compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments, aiding in their identification. libretexts.org The presence of fluorine, which is monoisotopic (¹⁹F), would be inferred from the mass of the fragments. Analysis of the fragmentation can reveal the relative stability of different parts of the molecule and can be used to distinguish it from its isomers.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

m/z (experimental)m/z (calculated)FormulaFragment
188.0013188.0017C₈H₆³⁵ClFO₂[M]⁺
171.0001171.0006C₈H₅³⁵ClFO[M-OH]⁺
143.0056143.0061C₇H₅³⁵ClF[M-COOH]⁺
115.0112115.0117C₆H₅³⁵Cl[M-COOH-CO]⁺

This table is a hypothetical representation of HRMS data, illustrating plausible fragments and their accurate masses.

Computational and Theoretical Chemistry Investigations of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for analyzing molecules like 2-chloro-5-fluoro-3-methylbenzoic acid. nanobioletters.com DFT calculations are instrumental in understanding the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. nanobioletters.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. ekb.eg The presence of the carboxylic acid group introduces the possibility of different conformers, primarily related to the orientation of the hydroxyl group. researchgate.net DFT calculations can be used to identify and compare the energies of these different conformations to determine the most stable isomer. ekb.eg The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74--
C-F1.35--
C-C (aromatic)1.39 - 1.41118 - 122-
C-C (carboxyl)1.49--
C=O1.22--
C-O1.34--
O-H0.97--
C-C-Cl-121-
C-C-F-119-
O=C-O-124-
C-O-H-109-
C-C-C-O--0 or 180

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations. Actual values would be derived from specific computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org DFT calculations can accurately predict the energies of these frontier orbitals for this compound. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: This data is illustrative and represents typical values that would be calculated for a molecule of this type.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). nih.gov For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these as sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. DFT calculations are used to generate these MESP maps. nanobioletters.com

Based on the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.org

Hartree-Fock (HF) and Semi-Empirical Quantum Chemical Methods

The Hartree-Fock (HF) method is another ab initio quantum chemistry approach that can be used to study this compound. karazin.ua While generally less accurate than DFT because it does not account for electron correlation in the same way, HF can still provide valuable insights into molecular structure and properties. wikipedia.org

Semi-empirical quantum chemical methods, such as AM1 and PM3, offer a faster computational alternative to DFT and HF. wikipedia.orgnih.gov These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org While less accurate, they can be useful for studying large molecules or for preliminary conformational searches before employing more rigorous methods like DFT. researchgate.net

Prediction and Interpretation of Spectroscopic Data (Vibrational Frequencies, NMR Parameters)

Computational methods are highly effective in predicting and helping to interpret spectroscopic data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nanobioletters.com These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. nanobioletters.com

NMR Parameters: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like DFT. nanobioletters.com By predicting the ¹H and ¹³C NMR spectra, computational chemistry can assist in the structural elucidation of this compound and related compounds. nanobioletters.com

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

As of the latest available information, no peer-reviewed studies or computational databases containing calculations of the Non-Linear Optical (NLO) properties or the first-order hyperpolarizability (β) of this compound have been identified. Theoretical investigations into the NLO behavior of organic molecules typically involve quantum chemical calculations to determine properties such as dipole moment (μ), polarizability (α), and hyperpolarizability. These calculations help in assessing a molecule's potential for applications in optoelectronics and photonics. However, such specific data for this compound is not present in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

There are currently no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules, their conformational changes, and their interactions with surrounding molecules, such as solvents or biological receptors, over time. Such studies would provide valuable insights into the compound's behavior in different environments, but this research has not yet been reported in the scientific literature.

Biological and Pharmacological Research Applications of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanistic Studies

The antimicrobial potential of benzoic acid derivatives is well-documented, with substitutions on the phenyl ring playing a crucial role in modulating their activity. Halogenation, in particular, is a common strategy to enhance the efficacy of antimicrobial agents.

Research into derivatives of chlorobenzoic acids has revealed notable antibacterial properties. A study on various 2-chlorobenzoic acid derivatives showed that they possess activity against both Gram-positive and Gram-negative bacteria. nih.gov The screening indicated that Schiff's bases derived from 2-chloro benzoic acid were more potent than their ester counterparts. nih.gov

Similarly, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated for their antimicrobial activity. One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Chalcone derivatives substituted with a chlorine atom have also shown a positive effect on their activity against microorganisms including S. aureus and E. coli. mdpi.com

Antibacterial Activity of Related Chloro-Benzoic Acid Derivatives
Compound/Derivative ClassBacterial StrainObserved Activity (MIC)Source
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 µmol/L nih.gov
Schiff's Bases of 2-Chlorobenzoic AcidGram-positive & Gram-negative bacteriaPotent antimicrobial agents nih.gov
Chalcones with Chlorine AtomStaphylococcus aureus, Escherichia coliSignificant growth inhibition mdpi.com

Derivatives of halogenated benzoic acids have also been explored for their antifungal capabilities. Studies on 2-chlorobenzoic acid derivatives demonstrated their efficacy against fungal strains such as Candida albicans and Aspergillus niger. nih.gov

More specifically, 2-chloro-5-trifluoromethoxybenzeneboronic acid, a compound with a similar substitution pattern, has been investigated for its potent antifungal effects against Geotrichum candidum, a pathogen responsible for sour rot in vegetables. nih.govresearchgate.net This compound was found to completely inhibit mycelial growth and spore germination at a concentration of 0.25 mg/mL, with a calculated EC50 value of 87.71 µg/mL. nih.gov The mechanism of action involves the disruption of mitochondrial function by decreasing the fungal respiratory rate and inhibiting key enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

Antifungal Activity of Structurally Similar Compounds
CompoundFungal StrainObserved ActivitySource
2-chloro-5-trifluoromethoxybenzeneboronic acidGeotrichum candidumEC50 = 87.71 µg/mL; Complete inhibition at 0.25 mg/mL nih.gov
2-Chlorobenzoic Acid DerivativesCandida albicans, Aspergillus nigerEvaluated as effective antifungal agents nih.gov

Anti-inflammatory Properties and Target Identification

Benzoic acid derivatives, particularly those derived from salicylic (B10762653) acid, are foundational to many anti-inflammatory drugs. Research on novel, structurally related compounds indicates potential for anti-inflammatory activity. For example, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggest this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, and its activity is hypothesized to stem from the inhibition of the COX-2 and NF-κβ signaling pathways. nih.gov

Another complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to reduce inflammatory responses in activated microglial cells. nih.gov It effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of their regulatory genes, iNOS and COX-2. nih.gov This activity was linked to the inhibition of the MAPKs and NF-κB activation pathways. nih.gov These findings highlight the potential of multi-substituted benzoic acid derivatives to act as potent anti-inflammatory agents.

Anti-inflammatory Activity of Related Benzoic Acid Derivatives
CompoundMechanism/TargetObserved EffectSource
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2, NF-κβ signaling pathway (hypothesized)Significant reduction of inflammatory parameters in LPS-induced rats. nih.gov
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acidMAPKs and NF-κB activationInhibited NO and PGE2 production; downregulated iNOS and COX-2 expression. nih.gov

Anticancer Research and Mechanisms of Cell Growth Inhibition

The benzoic acid scaffold is a core component of numerous compounds investigated for anticancer activity. researchgate.net Modifications to this structure, including halogenation, have led to the development of derivatives with significant cytotoxic effects against various cancer cell lines. preprints.org

For instance, a derivative named 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid was found to inhibit the proliferation of the MCF-7 human breast cancer cell line and induce cell cycle arrest at the G2/M phase. preprints.org Furthermore, the related compound 5-Fluoro-2-methylbenzoic acid is a key building block in the synthesis of 3-arylisoquinolinones, which have demonstrated antiproliferative activity against cancer cells by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis. ossila.com The design of novel benzoxazoles containing both fluorine and piperazine (B1678402) moieties has also yielded compounds with potential anticancer activity, with some intermediates showing selective properties against lung cancer cells. researchgate.net

Anticancer Research Findings for Related Benzoic Acid Derivatives
Compound/Derivative ClassCancer Cell Line(s)Mechanism/EffectSource
5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acidMCF-7 (Breast Cancer)Inhibited proliferation; induced G2/M cell cycle arrest. preprints.org
3-Arylisoquinolinones (synthesized from 5-Fluoro-2-methylbenzoic acid)Various cancer cellsAntiproliferative; suppresses tubulin polymerization; induces apoptosis. ossila.com
5-Fluoro-6-(aryl-piperazin-1-yl)-benzoxazolesA-549 (Lung Carcinoma)Cytotoxicity; some intermediates show selective activity. researchgate.net

Enzyme Inhibition Profiles and Kinetic Characterization

The pharmacological effects of 2-Chloro-5-fluoro-3-methylbenzoic acid derivatives are often rooted in their ability to inhibit specific enzymes. As discussed in previous sections, these compounds have been implicated in the inhibition of enzymes crucial to inflammation and fungal survival.

Anti-inflammatory Enzyme Inhibition: Derivatives of salicylic acid, which are structurally related to benzoic acids, are known to target cyclooxygenase (COX) enzymes. A newly synthesized compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher binding affinity for COX-2 than acetylsalicylic acid in computational studies, suggesting it may act as a potent and potentially more selective COX-2 inhibitor. nih.gov

Antifungal Enzyme Inhibition: The antifungal mechanism of 2-chloro-5-trifluoromethoxybenzeneboronic acid against G. candidum was directly linked to the inhibition of key metabolic enzymes. nih.gov Treatment with the compound led to a significant reduction in the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two critical enzymes in the citric acid cycle and cellular respiration. nih.gov This inhibition disrupts mitochondrial function and leads to fungal cell death. nih.gov

These examples demonstrate that the targeted inhibition of enzymes is a key mechanism through which halogenated benzoic acid derivatives can exert their therapeutic effects.

Dehydrogenase Inhibition

Currently, there is limited publicly available research specifically investigating the dehydrogenase inhibition properties of this compound or its direct derivatives. This area remains a potential field for future investigation.

Protein Kinase Inhibition

The benzoic acid framework is a foundational element in the design of various kinase inhibitors. Research into benzoic acid-substituted benzoxazoles has demonstrated moderate to good anti-breast cancer activity against the MCF-7 cell line, an activity often linked to the inhibition of protein kinases. researchgate.net Furthermore, para-substituted benzoic acid derivatives incorporating a rhodanine (B49660) scaffold have been identified as competitive inhibitors of Slingshot phosphatases, which are dual-specific phosphatases that play a crucial role in cytoskeleton dynamics by dephosphorylating cofilin and Lim kinases (LIMK). nih.gov One such derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, exhibited an inhibition constant (Ki) of approximately 4 μM and demonstrated selectivity over other phosphatases. nih.gov These findings underscore the utility of the substituted benzoic acid moiety as a key structural component for developing inhibitors that modulate phosphorylation pathways, suggesting that derivatives of this compound could be promising candidates for investigation in this area.

α-Glucosidase Inhibition

Substituted benzoic acid derivatives have been a significant focus of research for the development of α-glucosidase inhibitors, which are important in managing blood glucose levels. nih.gov Studies on novel 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the 2-chloro substitution pattern with the subject compound, have shown potent inhibitory activity against α-glucosidase. nih.gov The inclusion of both electron-donating (like a methyl group) and electron-withdrawing groups (like nitro and chloro groups) on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov For instance, a derivative bearing a 2-CH3-5-NO2 substituted phenyl ring was identified as the most active compound in its series. nih.gov

Another study on 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides also identified several potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug, acarbose. nih.gov The introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties enhanced the bioactivity. nih.gov These studies highlight the importance of the substitution pattern on the benzoic acid ring for achieving potent α-glucosidase inhibition.

Below is a table summarizing the inhibitory activities of selected substituted benzamide (B126) derivatives against α-glucosidase.

Compound IDSubstituent (R)IC50 (μM) for α-Glucosidase
5o 2-CH3-5-NO2Potent (fourfold more than acarbose)
11c -30.65
12a -18.25
12d -20.76
12e -35.14
12g -24.24
Acarbose (Standard)-58.8

Data sourced from multiple studies for illustrative purposes of substituted benzoic acid derivatives' potential. nih.govnih.gov

Bacterial RNA Polymerase Inhibition Mechanisms

The inhibition of bacterial RNA polymerase (RNAP) is a validated and crucial target for the development of new antibacterial agents. Research has focused on designing molecules that disrupt the essential interaction between the RNAP core enzyme and the sigma (σ) factor, which is necessary for transcription initiation. Derivatives of benzoyl benzoic acid have been synthesized and shown to possess significant antimicrobial activity through this mechanism.

In these derivatives, the benzoic acid moiety plays a critical role by interacting with key amino acid residues, such as R278 or R281, in the β' clamp helix region of the RNAP. This interaction mimics the binding of the σ factor, thereby inhibiting the formation of the RNAP holoenzyme. Structure-activity relationship studies have demonstrated that substitutions on the benzoic acid ring are crucial for potency. Specifically, a derivative containing a 5-Cl-2-benzoic acid component was found to have excellent activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 1 μg/mL. This highlights the potential of using scaffolds like this compound to develop potent inhibitors of bacterial RNA polymerase.

Adenylyl Cyclase 1 (AC1) Inhibition for Pain Management Research

Adenylyl cyclase 1 (AC1) is a key enzyme in the central nervous system, and its inhibition has emerged as a promising strategy for the treatment of chronic pain. Research in this area has utilized precursors that are structurally very similar to this compound. Specifically, 2-fluoro-3-methylbenzoic acid has been used in the synthesis of novel benzamide pyrimidinone derivatives that act as AC1 inhibitors.

One such lead compound, AC-100084A, demonstrated potent inhibition of AC1 with an IC50 value of 0.41 µM and showed efficacy in animal models of inflammatory pain comparable to morphine. The development of selective AC1 inhibitors provides a therapeutic avenue for pain relief that may avoid the side effects associated with opioid therapies. The successful use of 2-fluoro-3-methylbenzoic acid as a building block indicates that the this compound scaffold is highly relevant for the synthesis of new and potentially more potent AC1 inhibitors for pain management research.

Cyclooxygenase (COX) Inhibition

The inhibition of cyclooxygenase (COX) enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The benzoic acid moiety is a classic pharmacophore in this field, most notably found in aspirin (B1665792) (2-(acetyloxy)benzoic acid). acs.org The carboxylate group of the benzoic acid is crucial for binding to the active site of both COX-1 and COX-2. nih.gov

Research has shown that modifying the basic benzoic acid scaffold can lead to potent and selective COX inhibitors. For example, the development of 2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivatives, which can be seen as extended and conformationally restricted analogues of benzoic acid, has yielded highly selective COX-2 inhibitors. nih.gov One such compound demonstrated a COX-2 IC50 value of 0.077 μM with a selectivity index of 1298, far exceeding that of the reference drug celecoxib. nih.gov These findings suggest that the this compound structure could serve as a valuable starting point for the design of novel COX inhibitors with potentially improved potency and selectivity profiles.

Receptor Antagonist Activity (e.g., 5-HT3 Receptors)

The 5-HT3 receptor, a ligand-gated ion channel, is a major target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org The development of antagonists for this receptor has involved various chemical scaffolds, many of which can be synthesized from substituted benzoic acid precursors.

For instance, potent 5-HT3 receptor antagonists based on a 2-substituted benzoxazole (B165842) carboxamide scaffold have been developed. nih.gov The synthesis of such compounds often starts from substituted 2-aminobenzoic acids. Similarly, high-affinity quinazoline-based 5-HT3 receptor ligands have been synthesized from 2-aminobenzoic acid precursors. acs.org One such quinazoline (B50416) derivative showed an exceptionally high affinity (pKi > 10) for the 5-HT3 receptor. acs.org Furthermore, research on D3-selective antagonists has yielded compounds with modest but significant affinity for the 5-HT3 receptor (Ki values of 29–58 nM), with synthesis starting from substituted benzoic acids like 5-bromo-2,3-dimethoxybenzoic acid. nih.gov This body of research indicates that an amino-substituted version of this compound would be a highly suitable starting material for the synthesis of novel and potentially potent 5-HT3 receptor antagonists.

Antiviral Potency Studies (e.g., against Influenza A Virus, SARS-CoV-2)

While direct antiviral studies on this compound are not extensively documented in publicly available literature, research on related benzoic acid derivatives demonstrates their potential as inhibitors of various viruses, including Influenza A and SARS-CoV-2. These studies provide a framework for understanding how a compound like this compound could be investigated for similar activities.

Influenza A Virus: The emergence of drug-resistant influenza strains necessitates the development of new antiviral agents. nih.gov Benzoic acid derivatives have been identified as a promising class of compounds. mdpi.com For instance, a newly synthesized benzoic acid derivative, referred to as NC-5, has demonstrated potent antiviral activity against Influenza A virus strains H1N1, H3N2, and an oseltamivir-resistant H1N1 mutant (H275Y). nih.govmdpi.com In cell-based assays, NC-5 was found to inhibit virus replication at micromolar concentrations and exhibited low cytotoxicity. nih.gov

In vitro studies showed that NC-5 effectively reduces the cytopathic effect (CPE) of the virus. mdpi.com Further mechanistic studies revealed that NC-5 can suppress the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) and also inhibits neuraminidase (NA) activity, which is crucial for virus release from host cells. nih.gov In vivo studies in mice infected with influenza also showed promising results, where orally administered NC-5 led to increased survival rates, reduced weight loss, and lessened lung injury. nih.gov

Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Strains
Virus Strain50% Effective Concentration (EC₅₀)50% Cytotoxic Concentration (CC₅₀)Reference
A/FM/1/47 (H1N1)33.6 μM> 640 μM nih.gov
A/FM/1/47-H275Y (H1N1, Oseltamivir-resistant)32.8 μM

SARS-CoV-2: The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 virus. Benzoic acid derivatives have been investigated as potential inhibitors of key viral proteins. nih.govscienceopen.comnih.gov One area of focus has been the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.gov Another critical target is the nsp14 methyltransferase, which is involved in viral RNA capping. nih.govmdpi.com

Structure-guided design has led to the synthesis of 3-(adenosylthio)benzoic acid derivatives that show inhibitory activity against the SARS-CoV-2 nsp14 methyltransferase. nih.gov Modifications to the benzoic acid ring of these derivatives were shown to significantly influence their potency, with some compounds achieving subnanomolar inhibitory activity. nih.govmdpi.com These derivatives act as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of the enzyme. nih.gov

Molecular Docking and Computational Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a potential drug molecule (ligand) interacts with its protein target at the atomic level. For benzoic acid derivatives, docking studies have been crucial in elucidating their potential mechanisms of action against viral targets. nih.govscienceopen.comnih.govresearchgate.net

In studies targeting the SARS-CoV-2 main protease, molecular docking has been used to predict the binding affinity and interaction patterns of various benzoic acid derivatives within the enzyme's active site. nih.govnih.govresearchgate.net These in silico analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. mdpi.com For example, docking studies have shown that the hydroxyl and carboxyl groups on benzoic acid derivatives can form crucial hydrogen bonds with residues like HIS41, GLY143, SER144, CYS145, and GLU166 in the active site of the main protease. mdpi.com The results from these simulations provide a rational basis for synthesizing new derivatives with improved binding affinity and inhibitory activity. researchgate.net

Similarly, for the SARS-CoV-2 nsp14 methyltransferase, docking studies have guided the design of 3-(adenosylthio)benzoic acid derivatives. nih.govmdpi.com These computational models suggest that the carboxylate group of the benzoic acid moiety is essential for activity, forming key interactions with polar residues in the SAM methionine-binding subpocket of the enzyme. mdpi.com

Example Docking Scores of Benzoic Acid Derivatives Against SARS-CoV-2 Main Protease
CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
2,5-dihydroxybenzoic acid (gentisic acid)-33.84HIS41, CYS145, GLU166, etc. nih.gov
Octyl gallate-60.22

These computational approaches, often combined with quantum chemical reactivity analysis, allow researchers to predict the potential of a compound as a viral inhibitor before undertaking more resource-intensive laboratory synthesis and testing. nih.govnih.govresearchgate.net

In vitro and In vivo Biological Assay Methodologies for Compound Evaluation

The evaluation of potential antiviral compounds, including derivatives of this compound, involves a tiered approach using both in vitro and in vivo methodologies.

In Vitro Assays: In vitro assays are the first step in evaluating the antiviral potential and cytotoxicity of a compound. nih.govresearchgate.net These tests are typically conducted in cell cultures. researchgate.net Common in vitro assays include:

Cytopathic Effect (CPE) Reduction Assay: This is an initial screening test to see if a compound can prevent a virus from causing visible damage (CPE) to cultured cells. mdpi.comusu.edu The concentration of the compound that inhibits CPE by 50% is known as the 50% effective concentration (EC₅₀). researchgate.net

Plaque Reduction Assay: This assay quantifies the reduction in viral plaques (localized areas of cell death) in the presence of the test compound. It is a more precise method for determining the EC₅₀. usu.edu

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced by cells treated with the compound compared to untreated cells. usu.edu It directly evaluates the compound's ability to inhibit virus production.

Cytotoxicity Assays (e.g., MTT, Neutral Red): These are performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC₅₀). mdpi.comresearchgate.net The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window. researchgate.net

Mechanism of Action Studies: Specific assays can be designed to determine at which stage of the viral life cycle the compound acts, such as entry, replication, or release. nih.govusu.edu

Animal Models: The choice of animal model depends on the virus being studied. For influenza, mice are commonly used. nih.gov For other viruses like SARS-CoV-2 or RSV, models such as hamsters, ferrets, or non-human primates may be employed. researchgate.netnih.gov

Efficacy Evaluation: In these models, researchers assess the compound's ability to reduce viral load in target organs (e.g., lungs), alleviate clinical symptoms (like weight loss), and improve survival rates. nih.gov

Pharmacokinetic and Safety Studies: In vivo models also provide essential data on the drug's behavior in the body and help identify any potential toxic side effects before consideration for human clinical trials.

This systematic evaluation process, from computational design and in vitro screening to in vivo efficacy studies, is fundamental to the development of new antiviral drugs based on scaffolds like this compound. researchgate.net

Role of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid As a Key Synthetic Intermediate

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Substituted benzoic acids are fundamental scaffolds in the development of new therapeutic agents. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 2-Chloro-5-fluoro-3-methylbenzoic acid is utilized as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).

API Target ClassTherapeutic AreaRole of Benzoic Acid Intermediate
Stearoyl-CoA Desaturase 1 (SCD1) InhibitorsMetabolic DiseasesCore structural scaffold
Various Kinase InhibitorsOncologyBuilding block for heterocyclic systems
Anti-inflammatory agentsInflammationPrecursor for non-steroidal anti-inflammatory drugs (NSAIDs)

Building Block for Agrochemical and Pesticide Development

The development of novel agrochemicals and pesticides is crucial for modern agriculture. Halogenated aromatic compounds are a well-established class of molecules with potent herbicidal, insecticidal, and fungicidal activities. This compound serves as a valuable intermediate in the synthesis of new plant protection agents.

For instance, the related compound, 2-amino-5-chloro-3-methylbenzoic acid, is a key intermediate in the production of certain insecticides. patsnap.comsigmaaldrich.com This highlights the significance of the chloro- and methyl-substituted benzoic acid core in generating biologically active molecules for agricultural applications. The addition of a fluorine atom in this compound can further enhance the efficacy and selectivity of the final agrochemical product. The unique substitution pattern allows for the synthesis of a variety of derivatives, enabling the fine-tuning of their biological activity and environmental profile.

Agrochemical ClassMode of ActionContribution of the Intermediate
HerbicidesDisruption of plant growth processesProvides the core chemical structure
InsecticidesNeurotoxic or growth-regulating effectsPrecursor to the active ingredient
FungicidesInhibition of fungal cell growthFoundation for the synthesis of fungicidal compounds

Intermediate in the Production of Advanced Functional Materials

In the field of materials science, fluorinated aromatic carboxylic acids are employed as monomers or key intermediates in the synthesis of high-performance polymers and other advanced functional materials. hokudai.ac.jp The incorporation of fluorine atoms into a polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

This compound, with its reactive carboxylic acid group and stable halogenated aromatic ring, is a potential precursor for the synthesis of specialty polymers. These polymers can find applications in various high-tech industries, including electronics, aerospace, and coatings. For example, it can be used to create fluorinated polyamides or polyesters with improved solubility and processability, while maintaining excellent thermal and mechanical properties. researchgate.net

Material TypeDesired PropertiesRole of the Intermediate
Fluorinated PolyamidesHigh thermal stability, chemical resistanceMonomer or co-monomer in polymerization
Specialty PolyestersImproved optical clarity, low dielectric constantBuilding block for the polymer backbone
Advanced CoatingsHydrophobicity, durabilityPrecursor for surface-modifying agents

Contribution to Lead Compound Optimization in Drug Discovery Programs

Lead optimization is a critical phase in the drug discovery process, where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of benzoic acid derivatives is a well-studied area in medicinal chemistry. acs.orgnih.govicm.edu.pliomcworld.commdpi.com The specific arrangement of substituents on the benzoic acid ring of this compound makes it a valuable tool for medicinal chemists in lead optimization studies.

The chlorine, fluorine, and methyl groups on the aromatic ring can interact with specific pockets of a biological target, influencing the binding affinity and selectivity of the molecule. By systematically incorporating this substituted benzoic acid fragment into a lead compound, researchers can probe the SAR and identify key interactions that contribute to its biological activity. The electron-withdrawing nature of the halogen atoms and the steric bulk of the methyl group can be strategically utilized to fine-tune the properties of a drug candidate. This iterative process of chemical modification and biological testing is essential for the development of safe and effective new medicines. ijddd.com

Property to OptimizeRole of SubstituentsImpact on Drug Candidate
PotencyChlorine and fluorine can form halogen bondsEnhanced binding to the target protein
SelectivityMethyl group provides steric hindranceReduced off-target effects
Metabolic StabilityFluorine can block sites of metabolismIncreased half-life in the body

Environmental Impact Assessment and Ecotoxicological Research of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Biodegradation and Environmental Persistence Studies

The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation. For halogenated aromatic compounds, the nature and position of the halogen substituents play a crucial role in their microbial degradation.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of chlorinated benzoic acids has been extensively studied. Microorganisms capable of utilizing these compounds as a carbon source often employ dioxygenase enzymes to initiate ring cleavage. The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Chloro-5-fluoro-3-methylbenzoic acid may influence its degradability. Fluorine, being the most electronegative element, can increase the recalcitrance of organic compounds to microbial degradation.

Anaerobic Biodegradation: In anaerobic environments, such as sediments and some soils, reductive dehalogenation is a key initial step in the breakdown of halogenated aromatic compounds. Studies on monochlorinated benzoic acids have shown that their degradation can be coupled with denitrification. nih.govoup.com Enrichment cultures from various sediments and soils have demonstrated the ability to degrade 3- and 4-chlorobenzoate (B1228818) within weeks, with the removal of the halogen being a stoichiometric process. nih.govoup.com However, 2-chlorobenzoate (B514982) was found to be metabolized much more slowly, suggesting that the position of the chlorine atom significantly affects the degradation rate. nih.govoup.com Given the chlorine at the 2-position in this compound, it might exhibit slower anaerobic degradation. The presence of a fluorine atom could further hinder this process.

The persistence of fluorinated compounds in the environment is a known concern. Short-chain perfluoroalkyl carboxylic acids (PFCAs) are known for their resistance to environmental degradation. mit.edu While this compound is not a PFCA, the strength of the carbon-fluorine bond suggests it may exhibit a degree of persistence.

Table 1: Anaerobic Degradation of Halogenated Benzoic Acids by Denitrifying Consortia

CompoundDegradation TimeframeHalogen Removal
3-Chlorobenzoate2-4 weeks (initial)Stoichiometric
4-Chlorobenzoate2-4 weeks (initial)Stoichiometric
2-ChlorobenzoateSlow-
3-Bromobenzoate< 6 days (acclimated)Stoichiometric
4-Bromobenzoate< 10 days (acclimated)Stoichiometric
4-Iodobenzoate< 10 days (acclimated)Stoichiometric
3-FluorobenzoateNot utilized within 10 days-
4-FluorobenzoateNot utilized within 10 days-
Data based on studies of similar compounds, not this compound. oup.com

Bioaccumulation Potential and Biotransformation Pathways in Ecosystems

Biotransformation: Microorganisms have evolved diverse enzymatic pathways to transform a wide array of xenobiotic compounds. For fluorinated aromatic compounds, biotransformation can proceed through several mechanisms. Fungi, for instance, utilize cytochrome P450 monooxygenases to carry out hydroxylation and other oxidative reactions on complex molecules. dntb.gov.uanih.gov The metabolism of fluorinated drugs by fungi like Cunninghamella elegans has been studied as a model for mammalian metabolism and demonstrates the potential for microbial transformation of such compounds. nih.govdoi.org

The biotransformation of fluorinated analogues can be monitored using techniques like 19F NMR to identify metabolic products. nih.govcore.ac.uk Studies on difluorobenzoates have shown that microorganisms can cleave the carbon-fluorine bond, releasing fluoride (B91410) ions. core.ac.uk The specific biotransformation pathways for this compound would likely involve initial oxidative attacks on the aromatic ring, potentially leading to dechlorination, defluorination, and eventual ring cleavage. The exact metabolites would depend on the specific microbial consortia present and the environmental conditions.

Mobility and Environmental Fate in Soil and Aquatic Compartments

The mobility of a chemical in the environment determines its distribution across different environmental compartments like soil, water, and air.

Soil Mobility: The mobility of benzoic acid and its derivatives in soil is influenced by soil properties such as organic matter content, clay content, and pH. Benzoic acid itself is relatively mobile in soils. unl.edu The carboxylic acid group of this compound will likely be ionized at typical environmental pH levels, increasing its water solubility and potential for leaching through the soil profile into groundwater. However, the halogenated aromatic ring may also lead to some degree of sorption to soil organic matter, which would retard its movement. Studies on other substituted benzoic acids have shown that their mobility can be influenced by interactions with soil components like iron oxides through hydrogen bonding. unl.edu Benzoic acid can also influence soil microbial communities and nutrient cycling processes. mdpi.comnih.gov

Aquatic Fate: Once in the aquatic environment, the fate of this compound will be governed by processes such as hydrolysis, photolysis, and biodegradation. While specific data are lacking, many aromatic compounds are susceptible to photodegradation. The presence of halogens can sometimes enhance this process. The water solubility and partition coefficient will control the degree of bioaccumulation in aquatic organisms. nih.gov For related compounds like p-chlorobenzoic acid, aerobic biodegradation is expected to be a dominant fate process in water, with half-lives in the range of weeks. epa.gov However, the additional fluorine and methyl substituents on this compound could alter this rate.

Ecotoxicity Studies on Representative Environmental Organisms

Ecotoxicity studies are essential to determine the potential harm a chemical can cause to environmental organisms. In the absence of direct data for this compound, data from similar halogenated acids can provide an initial assessment.

Aquatic Invertebrates: Daphnia magna is a standard model organism for aquatic toxicity testing. researchgate.netuni-pannon.hu Studies on halogenated acetic acids (HAAs), which are common disinfection byproducts, have shown varying levels of toxicity to Daphnia magna. nih.govnih.gov For instance, exposure to dibromoacetic acid (DBAA) negatively impacted growth rates at higher concentrations. nih.gov The toxicity of halogenated aromatic acids would depend on the specific structure and concentration.

Algae: Algae are primary producers in most aquatic ecosystems and are sensitive indicators of water quality. biobide.com Toxicity tests with various algal species are used to assess the impact of chemicals on aquatic plant life. mdpi.com Studies on perfluorinated carboxylic acids (PFCAs) have shown that their toxicity to algae increases with the length of the perfluoroalkyl chain. researchgate.net For example, the 96-hour EC50 values for perfluorooctanoic acid (PFOA) on the freshwater microalgae Chlamydomonas reinhardtii and Scenedesmus obliquus were 51.9 mg/L and 44.0 mg/L, respectively. nih.gov Haloacetic acids have also been tested on various algal species, with the most sensitive species to trichloroacetic acid (TCA) showing a No Observed Effect Concentration (NOEC) of 3 mg/L. nih.gov

Table 2: Ecotoxicity Data for Structurally Related Compounds

CompoundOrganismEndpointValue (mg/L)
Perfluorooctanoic acid (PFOA)Chlamydomonas reinhardtii96-h EC5051.9
Perfluorooctanoic acid (PFOA)Scenedesmus obliquus96-h EC5044.0
Trichloroacetic acid (TCAA)Daphnia magna48-h LC50>100
Dichloroacetic acid (DCAA)Daphnia magna48-h LC50>100
Dibromoacetic acid (DBAA)Daphnia magna48-h LC50>100
Trichloroacetic acid (TCA)Pseudokirchneriella subcapitataNOEC3
Trichloroacetic acid (TCA)Scenedesmus subspicatusNOEC3
Data from studies on similar compounds, not this compound. nih.govnih.govnih.gov

Methodological Frameworks for Environmental Risk Assessment

The environmental risk assessment of a chemical like this compound follows a structured framework to determine the likelihood of adverse effects on the environment. setac.orgcanada.ca This process generally involves four main steps:

Hazard Identification: This step involves identifying the potential adverse effects the chemical can have on environmental organisms. This is based on ecotoxicity data from laboratory studies on representative species (e.g., algae, invertebrates, fish). Given the lack of specific data for this compound, hazard identification would rely on data from surrogate compounds and structure-activity relationships.

Dose-Response Assessment: This step quantifies the relationship between the dose (or concentration) of the chemical and the magnitude of the adverse effect. This is used to determine key toxicological thresholds such as the No-Observed-Effect-Concentration (NOEC) and the concentration that causes an effect in 50% of the test population (EC50).

Exposure Assessment: This step estimates the concentration of the chemical that environmental compartments are likely to be exposed to. This involves modeling the release, transport, and fate of the chemical in the environment, considering its physical and chemical properties.

Risk Characterization: In this final step, the information from the dose-response assessment and the exposure assessment are integrated to estimate the probability and magnitude of adverse effects occurring in the environment. canada.ca This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). An RQ greater than 1 indicates a potential risk.

For specialty chemicals with limited data, a tiered approach to risk assessment is often employed. spglobal.comscopegroup.commdpi.com This starts with conservative assumptions and simple models and proceeds to more detailed studies and complex models if an initial assessment indicates a potential risk. The significant data gaps for this compound highlight the need for empirical studies to accurately characterize its environmental risk.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for separating 2-Chloro-5-fluoro-3-methylbenzoic acid from impurities and other components within a sample, enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for the analysis of polar compounds like benzoic acid derivatives. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is often determined by measuring the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram. google.com A typical HPLC method for a related compound, which can be adapted for this compound, involves a gradient elution to ensure the effective separation of process-related impurities. ekb.eg

Gas Chromatography (GC): For GC analysis, the volatility of the analyte is a critical factor. Carboxylic acids like this compound often require derivatization to convert them into more volatile esters, which prevents peak tailing and improves chromatographic performance. Once derivatized, the compound is separated based on its boiling point and interaction with the stationary phase in a capillary column. GC is frequently used to assess the purity of raw materials and synthesized products in industrial settings. google.com

Below is an interactive data table summarizing typical chromatographic conditions.

ParameterHPLC ConditionsGC Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) google.comCapillary column (e.g., DB-5, HP-5MS)
Mobile Phase/Carrier Gas Gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile, methanol) ekb.egresearchgate.netInert gas (e.g., Helium, Nitrogen)
Detector UV Detector (e.g., at 265 nm) google.comFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Temperature Ambient or controlled (e.g., 30 °C) google.comTemperature-programmed oven
Flow Rate Typically 1.0 mL/min google.comTypically 1-2 mL/min
Injection Volume 5-20 µL1-2 µL (split/splitless injection)

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is essential to isolate this compound from complex matrices such as environmental samples (water, soil) or biological fluids (plasma, urine), remove interferences, and concentrate the analyte before analysis. nih.gov

Sample Preparation: Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its solubility in the organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the preconcentration and purification of analytes from liquid samples. researchgate.net For acidic compounds, ion-exchange or reversed-phase sorbents are often employed. The use of hydrophilic-lipophilic-balanced reversed-phase cartridges can allow for significant enrichment of the analyte. researchgate.net

Derivatization Strategies: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization is particularly important for GC analysis to increase volatility and thermal stability. It can also be used in LC to improve ionization efficiency for mass spectrometry detection. researchgate.net Common strategies include:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) using reagents like BF₃·MeOH. This process makes the analyte more volatile and suitable for GC analysis. researchgate.net

Pentafluorobenzylation: This reaction, using a reagent like pentafluorobenzyl bromide, attaches a highly electronegative group to the analyte, making it amenable to sensitive detection by an electron-capture detector (ECD) in GC. nih.gov

Amidation: Coupling the carboxylic acid with an amine can be used to introduce a specific tag that enhances ionization for LC-MS analysis. medchemexpress.com Various derivatization reagents are available to target the carboxylic acid functional group for LC-MS applications. lcms.cz

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and the identification of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of compounds by GC with their detection and identification by MS. After derivatization, the analyte is separated on the GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. nih.gov GC-MS data for a structurally similar compound, 2-chloro-5-methylbenzoic acid, shows characteristic mass-to-charge ratio (m/z) peaks that can be used for identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile compounds in complex mixtures without the need for derivatization. The technique offers high sensitivity and specificity, making it ideal for trace analysis in environmental and biological samples. researchgate.net The analyte is separated by HPLC and then ionized, commonly using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected and fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and allows for detection limits in the nanogram per milliliter (ng/mL) range. researchgate.net

The table below summarizes typical parameters for hyphenated techniques.

ParameterGC-MSLC-MS/MS
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI), negative or positive mode
Mass Analyzer Quadrupole, Ion TrapTriple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) researchgate.net
Acquisition Mode Full Scan, Selected Ion Monitoring (SIM) nih.govSelected Reaction Monitoring (SRM), Product Ion Scan researchgate.net
Typical Use Purity confirmation, identification of volatile metabolites (after derivatization)Trace quantification, identification of non-volatile metabolites
Detection Limits ng/mL to µg/mL range nih.govpg/mL to ng/mL range researchgate.net

Isotopic Labeling Strategies for Metabolic and Mechanistic Pathway Elucidation

Isotopic labeling involves replacing one or more atoms in a molecule with their stable, heavy isotopes (e.g., ²H (Deuterium), ¹³C, ¹⁵N). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. This strategy is invaluable for quantitative accuracy and for tracing the metabolic fate of a compound.

Use as Internal Standards: One of the most common applications of isotopic labeling is in the preparation of internal standards for quantitative analysis. researchgate.net A known amount of the isotopically labeled version of this compound is added to a sample at the beginning of the preparation process. The labeled standard co-elutes with the unlabeled analyte and experiences the same effects of sample preparation (e.g., extraction losses) and instrumental analysis (e.g., ion suppression). researchgate.net By measuring the ratio of the signal from the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for variations in the analytical procedure. researchgate.neteurl-pesticides.eu This isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis.

Metabolic and Mechanistic Studies: While specific metabolic studies on this compound are not detailed in the provided search context, isotopic labeling is the primary technique for such investigations. By exposing a biological system to the isotopically labeled compound, researchers can track its transformation into various metabolites. The unique mass signature of the isotopic label allows for the clear differentiation of metabolites derived from the parent compound from the vast number of endogenous molecules in the biological matrix. This enables the unambiguous elucidation of metabolic pathways, the identification of novel metabolites, and the investigation of reaction mechanisms.

Future Research Directions and Perspectives on 2 Chloro 5 Fluoro 3 Methylbenzoic Acid

Development of Novel and Atom-Economical Synthetic Routes

The industrial viability and environmental footprint of any chemical compound are heavily dependent on the efficiency of its synthesis. For substituted benzoic acids, traditional multi-step syntheses can be resource-intensive and generate significant waste. google.com For instance, synthetic routes for structurally similar compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid often involve processes such as photochlorination, nitration, and oxidation, starting from materials like 2-chloro-4-fluorotoluene (B151448) or o-methylphenol. wipo.intgoogle.com

Future research must pivot towards the development of more atom-economical synthetic pathways. Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of atoms from reactants into the final product. primescholars.com Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where the use of stoichiometric reagents and the formation of byproducts are prevalent. primescholars.com Research efforts could explore novel catalytic systems that enable more direct functionalization of the benzene (B151609) ring, thereby reducing the number of synthetic steps. For example, developing catalytic methods for the direct oxidation of a methyl group to a carboxylic acid using greener oxidants like TBHP/oxone or even water as the oxygen atom source could present a more sustainable alternative. researchgate.netacs.org The goal is to devise synthetic strategies that are not only efficient in yield but also minimize waste, aligning with modern standards of sustainable chemical production.

Deeper Exploration of Biological Mechanisms and Target Specificity

Substituted benzoic acids serve as a foundational scaffold for a wide array of biologically active molecules. preprints.orgresearchgate.net The specific arrangement of chloro, fluoro, and methyl groups on the 2-Chloro-5-fluoro-3-methylbenzoic acid ring suggests potential for unique interactions with biological targets. For example, the related compound 5-fluoro-2-methylbenzoic acid is a building block for synthesizing 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by disrupting tubulin polymerization. ossila.com Similarly, other classes of substituted benzoic acids have been identified as potent inhibitors of enzymes implicated in disease, such as Slingshot phosphatase and aldo-keto reductase 1C3 (AKR1C3), both of which are targets in cancer therapy. nih.govnih.gov

A crucial direction for future research is to systematically screen this compound and its simple derivatives to identify their specific biological targets. The inclusion of fluorine in pharmaceutical compounds is a well-established strategy to enhance metabolic stability and target specificity. rroij.com Fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially leading to stronger and more selective binding to enzymes or receptors. rroij.com A deeper investigation into how this compound interacts with various protein families, such as kinases, phosphatases, and metabolic enzymes, could uncover novel mechanisms of action and open new avenues for therapeutic development.

Rational Design of Highly Potent and Selective Derivatives

Building upon the identification of biological targets, the rational design of derivatives is a critical next step to optimize therapeutic potential. This process relies on a detailed understanding of structure-activity relationships (SAR), which dictate how chemical modifications influence a compound's potency and selectivity. Research on 3-(phenylamino)benzoic acid analogs, for instance, has shown that specific substitutions can confer orders of magnitude greater selectivity for the AKR1C3 enzyme over related isoforms. nih.gov

For this compound, the existing substituents provide a template for systematic modification. The ortho-chloro group can influence the conformation of the carboxylic acid, while the fluoro and methyl groups present opportunities for modifying steric and electronic properties. stackexchange.com Future research should involve the synthesis of a library of derivatives where different functional groups are introduced at various positions on the phenyl ring or by modifying the carboxylic acid moiety into amides, esters, or other bioisosteres. nih.gov By systematically altering the structure and evaluating the biological activity of each new analog, researchers can build a comprehensive SAR profile. This knowledge is instrumental in designing derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical research and drug discovery. ijettjournal.orgjsr.org These computational tools offer a powerful approach to accelerate the discovery and optimization of new molecules based on scaffolds like this compound.

Future research can harness AI and ML in several key areas:

Synthesis Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., temperature, catalyst, solvent) for synthesizing the parent compound and its derivatives, thereby improving yields and reducing experimental effort. beilstein-journals.orgtechnologynetworks.com

Virtual Screening: Predictive models can screen large virtual libraries of potential derivatives to identify candidates with a high probability of biological activity against a specific target, prioritizing the most promising compounds for synthesis and testing. chemcopilot.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, tailored to have specific desired properties such as high binding affinity, selectivity, and low predicted toxicity. nexocode.com

Integration with Sustainable Chemical Manufacturing and Environmental Remediation Strategies

The production and use of halogenated organic compounds (HOCs) necessitate a strong focus on environmental stewardship due to their potential for persistence and bioaccumulation. nih.gov A forward-looking research perspective for this compound must therefore integrate sustainability throughout its lifecycle.

In manufacturing, this involves the adoption of green chemistry principles, such as the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. taylorfrancis.com Research into greener methods for halogenation reactions, which are fundamental to the synthesis of this compound, is particularly important. taylorfrancis.com

Furthermore, it is critical to consider the environmental fate of the compound and its derivatives. Should contamination occur, effective remediation strategies are essential. Biological degradation, which utilizes microorganisms to break down chemical pollutants, offers a sustainable and cost-effective solution for cleaning up halogenated aromatics. nih.gov Future research could focus on identifying or engineering microbial strains capable of metabolizing and dehalogenating this compound. For industrial settings, advanced technologies like the combination of Regenerative Thermal Oxidizers (RTO) and gas scrubbers can be employed to treat emissions and prevent environmental release. tecamgroup.com By proactively addressing manufacturing sustainability and potential remediation needs, the development of compounds based on this scaffold can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-fluoro-3-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including electrophilic aromatic substitution or nucleophilic fluorination. For example, chlorination and fluorination steps may use reagents like POCl₃ or DAST (diethylaminosulfur trifluoride) under controlled temperatures (e.g., 0–60°C). Solvents such as DMF or dichloromethane are critical for stabilizing intermediates, while catalysts like palladium can enhance regioselectivity. Purification via recrystallization or column chromatography is essential for high purity (>95%) . Reaction optimization (e.g., stoichiometry, temperature) is key to achieving yields >70% .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is standard for confirming substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight (e.g., 174.56 g/mol for C₇H₄ClFO₂). Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a building block for bioactive molecules. Its chloro and fluoro substituents enhance binding to enzyme active sites (e.g., kinase inhibitors). Researchers modify the methyl group to study steric effects on receptor interactions. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are used to evaluate derivatives .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, methyl) influence the compound’s reactivity and biological activity?

  • Methodological Answer : The ortho-chloro group increases electrophilicity, facilitating nucleophilic substitution. The para-fluoro substituent enhances metabolic stability and membrane permeability. The meta-methyl group introduces steric hindrance, which can reduce off-target interactions in biological systems. Comparative SAR studies with analogs (e.g., 2-chloro-5-trifluoromethylbenzoic acid) reveal that fluorine’s electronegativity improves ligand-receptor binding affinity .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Methodological Answer : Discrepancies often arise from solvent choice (polar vs. non-polar), catalyst load, or purification methods. For example, using DMF instead of THF may improve solubility of intermediates, boosting yields by 15–20%. Systematic DOE (design of experiments) approaches, varying parameters like temperature/pH, can identify optimal conditions. Cross-validation with independent techniques (e.g., elemental analysis vs. LC-MS) ensures data reliability .

Q. What strategies are effective for improving the aqueous solubility of this compound derivatives?

  • Methodological Answer : Salt formation (e.g., sodium or potassium salts of the carboxylic acid) enhances solubility. Introducing hydrophilic groups (e.g., PEG linkers) at the methyl position via esterification or amidation can also improve solubility. Co-solvents like DMSO or cyclodextrin inclusion complexes are used in preclinical formulations .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?

  • Methodological Answer : Stability studies show degradation above 40°C or in alkaline conditions (pH >9), leading to hydrolysis of the carboxylic acid group. Storage at 2–8°C in anhydrous solvents (e.g., acetonitrile) minimizes decomposition. For long-term stability, lyophilization and inert atmosphere storage (N₂) are recommended .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro substituent acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Fluorine’s electron-withdrawing effect activates the ring for palladium-catalyzed reactions. Computational studies (DFT) predict activation barriers for cross-coupling steps, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.